molecular formula C7H2Br2FN B1445107 2,4-Dibromo-6-fluorobenzonitrile CAS No. 1393585-66-4

2,4-Dibromo-6-fluorobenzonitrile

Cat. No.: B1445107
CAS No.: 1393585-66-4
M. Wt: 278.9 g/mol
InChI Key: VEJXWWDHQYGSQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dibromo-6-fluorobenzonitrile is a chemical compound with the molecular formula C7H2Br2FN and a molecular weight of 278.91 g/mol . It is a crystalline solid that is widely used in various scientific and industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

It is known that this compound belongs to the nitrile functional group, which often interacts with various enzymes and receptors in the body.

Biochemical Pathways

It is known that this compound can be used in synthesizing 2,4-dibromo-5-fluorobenzoic acid, which is an intermediate of fluoroquinolones . Fluoroquinolones are a type of antibiotics that interfere with bacterial DNA replication, thus affecting the bacterial growth pathway.

Result of Action

Given its potential use in the synthesis of fluoroquinolones , it can be inferred that its action might lead to antibacterial effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

2,4-Dibromo-6-fluorobenzonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. For example, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates in the liver. The binding of this compound to these enzymes can lead to the inhibition of their activity, affecting the overall metabolic processes in the cell .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to alter the expression of genes involved in the detoxification processes in liver cells. By inhibiting the activity of cytochrome P450 enzymes, it can lead to the accumulation of toxic metabolites, which in turn can trigger stress responses and alter cellular metabolism . Additionally, this compound can affect cell signaling pathways by modulating the activity of kinases and phosphatases, which are crucial for the regulation of various cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of enzymes. This binding can be either reversible or irreversible, depending on the nature of the interaction. In the case of cytochrome P450 enzymes, this compound forms a stable complex with the heme group of the enzyme, leading to the inhibition of its catalytic activity . This interaction can result in the accumulation of substrates and the generation of reactive oxygen species, which can cause oxidative stress and damage to cellular components.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is an important factor that influences its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . The degradation products of this compound can also have biological activity, which can complicate the interpretation of experimental results. Long-term exposure to this compound in in vitro and in vivo studies has been associated with changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental design.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can inhibit enzyme activity without causing significant toxicity. At higher doses, this compound can induce toxic effects, including liver damage and oxidative stress . The threshold for these toxic effects depends on the duration of exposure and the specific animal model used. Studies have shown that chronic exposure to high doses of this compound can lead to the development of liver fibrosis and other pathological conditions, emphasizing the need for careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes are responsible for the oxidation of various substrates, including drugs and endogenous compounds. The inhibition of cytochrome P450 enzymes by this compound can lead to alterations in metabolic flux and changes in the levels of metabolites . Additionally, this compound can affect the activity of other enzymes involved in detoxification processes, further influencing metabolic pathways and cellular homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. This compound can diffuse across cell membranes and accumulate in specific cellular compartments. The distribution of this compound is also affected by the presence of transporters and binding proteins that facilitate its movement within the cell . For example, this compound can bind to albumin in the bloodstream, which helps in its transport to various tissues. The accumulation of this compound in specific cellular compartments can influence its biological activity and the overall cellular response.

Subcellular Localization

The subcellular localization of this compound is an important factor that determines its activity and function. This compound can localize to various organelles, including the endoplasmic reticulum and mitochondria . The targeting of this compound to these organelles is mediated by specific signals and post-translational modifications that direct its movement within the cell. The localization of this compound to the endoplasmic reticulum can influence its interaction with cytochrome P450 enzymes, while its presence in mitochondria can affect mitochondrial function and energy metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-6-fluorobenzonitrile can be achieved through several methods. One common method involves the bromination of 6-fluorobenzonitrile using bromine in the presence of a catalyst such as iron powder . The reaction is typically carried out at low temperatures to control the rate of bromination and ensure the selective formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromo-6-fluorobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation can produce benzoic acids .

Scientific Research Applications

2,4-Dibromo-6-fluorobenzonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2,6-Dibromo-4-fluorobenzonitrile: This compound has a similar structure but with different positions of the bromine and fluorine atoms.

    2,4-Dibromo-5-fluorobenzonitrile: Another closely related compound with a different substitution pattern.

Uniqueness: 2,4-Dibromo-6-fluorobenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

IUPAC Name

2,4-dibromo-6-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2FN/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJXWWDHQYGSQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C#N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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